3-(6-Bromopyridin-2-yl)pentanenitrile
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Overview
Description
3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)pentanenitrile can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)pentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like THF or DMF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)pentanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanenitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-pyridinemethanol
- 6-Bromopyridine-2-carboxylic acid
- 3-(5-Bromopyridin-2-yl)pentanenitrile
Uniqueness
3-(6-Bromopyridin-2-yl)pentanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives.
Properties
CAS No. |
1956370-73-2 |
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Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)pentanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3 |
InChI Key |
CDPDGMUFPRVQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
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